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Compound of Interest

Compound Name: 5-Chloro-2-iodotoluene

CAS No.: 23399-70-4

Cat. No.: B1586068

Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 5-Chloro-2-
iodotoluene (CAS No: 23399-70-4), a halogenated aromatic compound of interest in synthetic

organic chemistry and drug development. Due to the limited availability of public experimental

spectra for this specific compound, this guide leverages established principles of spectroscopy

and comparative data from structurally analogous compounds to predict and interpret its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

approach provides researchers, scientists, and drug development professionals with a robust

framework for the characterization of 5-Chloro-2-iodotoluene and related molecules.

Introduction
5-Chloro-2-iodotoluene, with the molecular formula C₇H₆ClI, is a substituted toluene bearing

both a chlorine and an iodine atom on the aromatic ring.[1][2] The unique electronic and steric

environment created by these substituents makes spectroscopic characterization essential for

confirming its structure and purity. This guide will delve into the expected features of its ¹H

NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive analytical profile.

Molecular Structure and Properties:
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Molecular Formula: C₇H₆ClI[1][2]

Molecular Weight: 252.48 g/mol [1][2]

CAS Number: 23399-70-4[1][2]

Physical State: Expected to be a solid at room temperature.

Boiling Point: 120-122 °C at 15 mmHg[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 5-Chloro-2-iodotoluene, both ¹H and ¹³C NMR will provide critical information

about the arrangement of atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 5-Chloro-2-iodotoluene is predicted to exhibit distinct signals for the

aromatic protons and the methyl protons. The substitution pattern on the benzene ring (1,2,4-

trisubstituted) will result in a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.7 - 7.8 d 1H H-3

~ 7.2 - 7.3 dd 1H H-4

~ 6.9 - 7.0 d 1H H-6

~ 2.4 s 3H -CH₃

Causality and Interpretation:

Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced

by the electronic effects of the substituents. The iodine atom at C-2 is deshielding, causing
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the adjacent proton (H-3) to appear at the lowest field. The chlorine atom at C-5 also exerts a

deshielding effect. The expected splitting pattern arises from spin-spin coupling between

adjacent protons. H-3 would be a doublet due to coupling with H-4. H-4 would be a doublet

of doublets due to coupling with both H-3 and H-6. H-6 would appear as a doublet due to

coupling with H-4.

Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet around

2.4 ppm, a typical region for methyl groups attached to an aromatic ring. The absence of

adjacent protons results in a singlet multiplicity.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-iodotoluene in ~0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better

resolution).

Data Acquisition: Acquire the spectrum using a standard pulse program. The number of

scans can be adjusted to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phasing, and

baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of

the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~ 141 - 143 C-2 (bearing I)

~ 138 - 140 C-1 (bearing CH₃)

~ 135 - 137 C-4

~ 133 - 135 C-5 (bearing Cl)

~ 130 - 132 C-6

~ 128 - 130 C-3

~ 20 - 22 -CH₃

Causality and Interpretation:

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

inductive and resonance effects of the substituents. The carbon atom bonded to the highly

electronegative iodine (C-2) is expected to be significantly downfield. The carbon bearing the

chlorine atom (C-5) will also be downfield. The quaternary carbons (C-1, C-2, and C-5) will

generally have lower intensities compared to the protonated carbons.

Methyl Carbon: The methyl carbon will appear in the typical aliphatic region, around 20-22

ppm.

Experimental Protocol for ¹³C NMR:

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is

typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Instrument Setup: Use a standard NMR spectrometer with a carbon probe.

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary to obtain a good signal-to-noise ratio.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by

detecting the vibrations of chemical bonds.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium C-H stretching (aromatic)

2970 - 2850 Medium C-H stretching (methyl)

1600 - 1450 Medium-Strong C=C stretching (aromatic ring)

1100 - 1000 Strong C-Cl stretching

850 - 800 Strong
C-H out-of-plane bending

(aromatic)

~ 600 Medium C-I stretching

Causality and Interpretation:

Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H

bonds on an aromatic ring.

Aliphatic C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are due to the C-H

bonds of the methyl group.

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of

the carbon-carbon double bond vibrations within the benzene ring.

C-Cl Stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region,

corresponding to the stretching vibration of the carbon-chlorine bond.

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H

out-of-plane bending vibrations, which typically appear as strong bands in the fingerprint
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region (below 900 cm⁻¹). For a 1,2,4-trisubstituted benzene, a strong band is expected in the

850-800 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond vibration is expected to appear at a lower frequency,

around 600 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or

as a Nujol mull. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film

between two salt plates (e.g., NaCl or KBr).

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹). A

background spectrum should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Relative Intensity Assignment

252/254 High [M]⁺ (Molecular ion)

125/127 High [M - I]⁺

90 Medium [C₇H₆]⁺ (Tropylium ion)

89 Medium [C₇H₅]⁺

Causality and Interpretation:
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 252, corresponding to

the molecular weight of 5-Chloro-2-iodotoluene with the isotopes ³⁵Cl and ¹²⁷I. An M+2

peak of approximately one-third the intensity of the M peak will be observed due to the

natural abundance of the ³⁷Cl isotope.

Fragmentation Pattern: The most likely initial fragmentation is the loss of the iodine radical,

which is a good leaving group, to form a stable benzylic-type cation at m/z 125 (for ³⁵Cl) and

127 (for ³⁷Cl). Further fragmentation of the aromatic ring can lead to the formation of the

tropylium ion at m/z 90 and other characteristic fragments.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct

insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion and major fragment ions are identified.

Visualizations
Molecular Structure of 5-Chloro-2-iodotoluene

Caption: Structure of 5-Chloro-2-iodotoluene

Predicted Mass Spectrometry Fragmentation Pathway

C₇H₆ClI⁺˙
m/z = 252/254

C₇H₆Cl⁺
m/z = 125/127
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Click to download full resolution via product page

Caption: Key fragmentation of 5-Chloro-2-iodotoluene in EI-MS
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Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for 5-Chloro-2-iodotoluene. By understanding the expected spectral

features and the underlying chemical principles, researchers can confidently characterize this

compound and its analogs. The provided experimental protocols offer a practical framework for

obtaining high-quality spectroscopic data. While this guide is based on established

spectroscopic principles and data from similar compounds, experimental verification is always

recommended for definitive structural confirmation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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